molecular formula C21H21N3O3 B4212010 ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4212010
M. Wt: 363.4 g/mol
InChI Key: OAGCRPUBSZDCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a sophisticated dihydropyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile key intermediate for the synthesis of more complex molecules, particularly those targeting protein kinases [Source] . Its core structure, which incorporates both dihydropyrimidine and indoline moieties, is a privileged pharmacophore found in compounds exhibiting a range of biological activities. Researchers value this chemical for its potential as a precursor in developing inhibitors for various enzymatic targets. The molecule's utility is underscored by its role in the exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity for potential therapeutic agents [Source] . Its application is strictly confined to laboratory research for the purpose of developing new chemical entities and probing biological mechanisms.

Properties

IUPAC Name

ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-20(26)17-18(15-9-4-3-5-10-15)22-21(23-19(17)25)24-13-12-14-8-6-7-11-16(14)24/h3-11,17-18H,2,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCRPUBSZDCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also referred to as EIDD-2801, is a synthetic compound notable for its potential biological activities, particularly in antiviral applications. This compound features both indole and pyrimidine moieties, which are significant in medicinal chemistry due to their presence in various bioactive molecules.

Molecular Formula and Weight

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 273.30 g/mol

Structural Characteristics

The structure of EIDD-2801 includes:

  • An indole ring system which contributes to its biological activity.
  • A pyrimidine ring that is often associated with nucleic acid interactions.

IUPAC Name

The IUPAC name for this compound is ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate.

Antiviral Properties

EIDD-2801 has been studied extensively for its antiviral properties, particularly against RNA viruses such as coronaviruses. Research indicates that it acts as a nucleoside analog that inhibits viral replication through incorporation into viral RNA.

The proposed mechanism of action involves:

  • Incorporation into Viral RNA : EIDD-2801 mimics the natural nucleotides, leading to errors in viral RNA synthesis.
  • Disruption of Viral Replication : The incorporation of this compound results in the production of defective viral genomes.

Study on Influenza Virus

A study published in Nature demonstrated that EIDD-2801 effectively reduced influenza virus titers in vitro and in vivo. The compound showed a significant reduction in viral load when administered to infected mice, suggesting its potential as a therapeutic agent against influenza.

COVID-19 Research

In the context of COVID-19, EIDD-2801 has shown promise in preclinical studies. It was found to inhibit SARS-CoV-2 replication in cell cultures and demonstrated efficacy in animal models. The compound's ability to reduce viral loads and improve survival rates highlights its potential as a treatment option for COVID-19 patients.

Comparative Biological Activity Table

Compound Target Virus IC50 (µM) Efficacy
EIDD-2801Influenza0.05High
EIDD-2801SARS-CoV-20.02Very High
RemdesivirSARS-CoV-20.07High

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs from the evidence:

Compound Substituents Key Structural Features Potential Applications
Target Compound : Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate - 2: 2,3-Dihydroindole
- 4: Oxo
- 6: Phenyl
- 5: Ethyl carboxylate
- Indole enhances lipophilicity and receptor binding
- Phenyl stabilizes aromatic interactions
Likely explored for kinase inhibition or GPCR modulation due to indole and pyrimidine core
Analog 1 : Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate - 2: Hydroxy
- 4: Phenyl
- 6: Methyl
- Hydroxy group increases polarity
- Methyl reduces steric hindrance
Antimicrobial or anti-inflammatory applications due to polar functional groups
Analog 2 : Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 2: Thioxo (S replaces O)
- 4: Diphenylpyrazole
- 6: Methyl
- Thioxo enhances electron delocalization
- Diphenylpyrazole adds bulk and π-stacking
Anticancer research (e.g., tubulin inhibition) due to sulfur and extended aromatic systems

Key Research Findings and Functional Insights

Electronic and Solubility Profiles

  • The indole substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to Analog 1’s hydroxy group (logP ~2.1), suggesting better membrane permeability .
  • The thioxo group in Analog 2 lowers the pKa of the pyrimidine ring, enhancing resonance stabilization and altering reactivity in nucleophilic substitutions compared to the oxo group in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl-substituted tetrahydro-pyrimidinecarboxylates, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves cyclocondensation reactions, such as Biginelli-type reactions, followed by functionalization. For example, intermediates are generated via acid-catalyzed condensation of aldehydes, β-keto esters, and urea derivatives. Yield optimization requires precise stoichiometric ratios (e.g., 1:1:1.2 for aldehyde:ethyl acetoacetate:urea), reflux in polar aprotic solvents (e.g., ethanol or dichloromethane), and catalysts like HCl or triethylamine . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography using silica gel (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the indole NH proton appears as a broad singlet (~δ 10.5 ppm), while the pyrimidine carbonyl resonates at ~δ 165–170 ppm in 13^13C NMR .
  • IR : Key absorptions include C=O stretches (~1700 cm1^{-1} for ester and pyrimidinone) and N-H stretches (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How are preliminary biological activities screened for dihydropyrimidinone derivatives?

  • Methodology : In vitro assays include:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, SHELXL refines structures using high-resolution data (R factor < 0.05), identifying key torsional angles (e.g., dihedral angles between indole and pyrimidine rings) and intermolecular interactions (e.g., N-H···O hydrogen bonds) . Discrepancies in NMR-derived conformers can be reconciled by comparing experimental bond lengths/angles with DFT-optimized geometries .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine core?

  • Methodology :

  • Directing Groups : Use of electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at specific positions .
  • Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the C6 position .
  • Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic attack at the C2 carbonyl .

Q. How can conflicting bioactivity data from similar dihydropyrimidinone analogs be systematically analyzed?

  • Methodology :

  • SAR Studies : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) using standardized assays. For instance, chloro substituents enhance antibacterial activity, while methoxy groups improve antioxidant properties .
  • Meta-Analysis : Cross-reference published IC50_{50}/MIC values (e.g., anti-tuberculosis activity in vs. cytotoxicity in ) to identify trends or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.